methyl 4-{5-[(Z)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]furan-2-yl}-3-methylbenzoate
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Overview
Description
Methyl 4-{5-[(Z)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]furan-2-yl}-3-methylbenzoate is a complex organic compound that features a benzimidazole moiety fused with a furan ring and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{5-[(Z)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]furan-2-yl}-3-methylbenzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole core, followed by the introduction of the furan ring and the benzoate ester group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired yield. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{5-[(Z)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]furan-2-yl}-3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products.
Scientific Research Applications
Methyl 4-{5-[(Z)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]furan-2-yl}-3-methylbenzoate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development and screening.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which methyl 4-{5-[(Z)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]furan-2-yl}-3-methylbenzoate exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but often include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-(1H-benzimidazol-2-yl)-3-(2-furanyl)-2-propenenitrile share structural similarities and may exhibit comparable properties.
Furan Derivatives: Compounds containing furan rings, such as 2-furylbenzoates, can be compared in terms of reactivity and applications.
Uniqueness
Methyl 4-{5-[(Z)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]furan-2-yl}-3-methylbenzoate is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
methyl 4-[5-[(Z)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]furan-2-yl]-3-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3/c1-14-4-8-20-21(10-14)27-23(26-20)17(13-25)12-18-6-9-22(30-18)19-7-5-16(11-15(19)2)24(28)29-3/h4-12H,1-3H3,(H,26,27)/b17-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKFCZCYHSLLHT-ATVHPVEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)C(=O)OC)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC=C(O3)C4=C(C=C(C=C4)C(=O)OC)C)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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